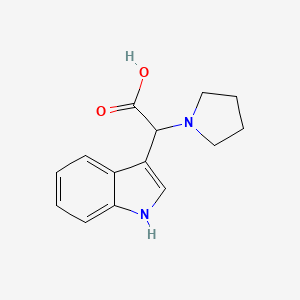

1H-indol-3-yl(pyrrolidin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(18)13(16-7-3-4-8-16)11-9-15-12-6-2-1-5-10(11)12/h1-2,5-6,9,13,15H,3-4,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDKCJABRYASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indol 3 Yl Pyrrolidin 1 Yl Acetic Acid and Analogues

Retrosynthetic Analysis and Key Synthetic Precursors for 1H-Indol-3-yl(pyrrolidin-1-yl)acetic Acid

A logical retrosynthetic analysis of the target molecule, this compound, reveals several potential pathways for its construction. The primary disconnection breaks the bond between the alpha-carbon of the acetic acid moiety and the pyrrolidine (B122466) nitrogen. This leads to a key intermediate, an α-functionalized indole-3-acetic acid derivative, and pyrrolidine.

Retrosynthetic Pathway A: α-Haloacetic Acid Derivative

This pathway involves the disconnection of the C-N bond, leading back to an α-halo-1H-indol-3-ylacetic acid and pyrrolidine. The forward reaction would be a nucleophilic substitution.

Target: this compound

Precursor 1: 2-Bromo-1H-indol-3-ylacetic acid

Precursor 2: Pyrrolidine

Retrosynthetic Pathway B: Mannich-type Reaction

Another strategic disconnection points towards a Mannich-type reaction. This involves breaking the C-C and C-N bonds at the alpha-position, leading back to indole-3-acetic acid, formaldehyde (B43269), and pyrrolidine.

Target: this compound

Precursor 1: 1H-Indole-3-acetic acid

Precursor 2: Formaldehyde

Precursor 3: Pyrrolidine

Key Synthetic Precursors:

| Precursor | Structure | Role in Synthesis |

| 1H-Indole-3-acetic acid | C₁₀H₉NO₂ | Core indole (B1671886) and acetic acid moiety |

| Pyrrolidine | C₄H₉N | Source of the pyrrolidine ring |

| Formaldehyde | CH₂O | One-carbon component for Mannich reaction |

| 2-Bromo-1H-indol-3-ylacetic acid | C₁₀H₈BrNO₂ | Electrophilic intermediate for nucleophilic substitution |

Established Synthetic Routes to Indole and Pyrrolidine Core Structures with Acetic Acid Moieties

The synthesis of the constituent parts of this compound relies on well-established organic chemistry principles.

Strategies for Indole C-3 Functionalization

The C-3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. This reactivity is central to the synthesis of indole-3-acetic acid and its derivatives. One of the most common methods for synthesizing indole-3-acetic acid itself is the reaction of indole with glycolic acid in the presence of a base at high temperatures. longdom.org

The Mannich reaction is a classic method for C-3 aminoalkylation of indoles. oarjbp.com It involves the reaction of an indole with formaldehyde and a secondary amine, such as pyrrolidine, typically in a protic solvent like acetic acid. researchgate.net This reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like intermediate which is then attacked by the nucleophilic C-3 position of the indole.

Pyrrolidine Ring Construction and Functionalization

The pyrrolidine ring is a common motif in natural products and pharmaceuticals. Its synthesis can be achieved through various cyclization reactions. For the purpose of synthesizing the target molecule, commercially available pyrrolidine is typically used. However, for the synthesis of more complex analogues, substituted pyrrolidines can be prepared. Methods for pyrrolidine synthesis include the cyclization of 1,4-dihaloalkanes with a primary amine, the reduction of succinimide, and intramolecular reductive amination of γ-amino ketones.

Introduction of the Acetic Acid Side Chain

The introduction of the acetic acid side chain at the C-3 position of the indole ring is a crucial step. A direct approach involves the reaction of indole with a glyoxylic acid equivalent. Alternatively, the acetic acid moiety can be introduced via a multi-step sequence, for instance, through a Vilsmeier-Haack formylation followed by conversion of the aldehyde to the acetic acid.

A plausible and direct route to this compound involves a one-pot reaction combining indole, glyoxylic acid, and pyrrolidine. This can be considered a variation of the multicomponent reaction strategy.

Another established method for preparing α-amino acids is the amination of α-bromocarboxylic acids. nih.gov In the context of the target molecule, this would involve the synthesis of 2-bromo-1H-indol-3-ylacetic acid followed by nucleophilic substitution with pyrrolidine. The α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or by employing the Hell-Volhard-Zelinsky reaction on the corresponding carboxylic acid. youtube.com

Modern Synthetic Approaches and Catalytic Systems in this compound Synthesis

Modern synthetic chemistry offers more efficient and selective methods for the construction of complex molecules like this compound. Transition metal catalysis and organocatalysis have emerged as powerful tools for C-H functionalization and asymmetric synthesis.

Recent advancements have focused on the direct catalytic α-C-H functionalization of carbonyl compounds. While direct α-amination of indole-3-acetic acid with pyrrolidine is challenging, catalytic approaches involving the in-situ generation of an enolate or its equivalent, followed by reaction with an electrophilic source of pyrrolidine, could be envisioned.

Palladium-catalyzed cross-coupling reactions are also instrumental in modern indole synthesis and functionalization. While not directly applicable to the final C-N bond formation in the target molecule, they are crucial for the synthesis of substituted indole precursors.

Stereoselective Synthesis and Chiral Resolution Strategies for this compound

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical aspect.

Catalytic Asymmetric Synthesis:

The development of catalytic asymmetric methods for the synthesis of α-amino acids is a highly active area of research. nih.gov Chiral catalysts, including those based on transition metals (e.g., rhodium, iridium, palladium) and organocatalysts (e.g., proline and its derivatives), can be employed to achieve high enantioselectivity. frontiersin.org

For the synthesis of enantiomerically enriched this compound, a catalytic asymmetric Mannich-type reaction or a catalytic asymmetric α-amination of an indole-3-acetic acid derivative could be employed. These reactions would utilize a chiral catalyst to control the facial selectivity of the nucleophilic attack on the electrophile, leading to the preferential formation of one enantiomer.

Chiral Resolution Strategies:

When a racemic mixture is obtained, chiral resolution can be employed to separate the enantiomers. Common methods include:

Diastereomeric Salt Formation: The racemic carboxylic acid can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.comaocs.orgchiraltech.com The choice of the CSP and the mobile phase is crucial for achieving good separation. sielc.com

Illustrative Data for Chiral Resolution of Amino Acid Derivatives by HPLC:

| Chiral Stationary Phase | Mobile Phase | Elution Order | Reference |

| Chiralpak AD-H | Hexane/Isopropanol/Trifluoroacetic acid | Varies with analyte | mdpi.com |

| Chiralcel OJ-H | Hexane/Ethanol | Varies with analyte | aocs.org |

| CROWNPAK CR(+) | Aqueous perchloric acid | D-amino acid before L-amino acid | chiraltech.com |

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies. Derivatization strategies primarily target three key regions of the molecule: the indole moiety, the acetic acid functional group, and the pyrrolidine ring. By systematically altering these regions, researchers can fine-tune the compound's physicochemical and pharmacological properties.

The indole nucleus is a versatile scaffold that can be functionalized at the N-1 position of the pyrrole (B145914) ring or on the carbocyclic benzene (B151609) ring.

N-1 Substitution: The indole nitrogen can be readily alkylated or acylated to introduce a variety of substituents. This modification can significantly impact the molecule's lipophilicity and its interaction with biological targets. For instance, in a study on related indole-3-acetic acid derivatives, the indole nitrogen was alkylated by forming the sodium salt with sodium hydride (NaH) followed by reaction with agents like benzyl (B1604629) chloride or decyl bromide. researchgate.net This strategy can be applied to introduce lipophilic groups, potentially enhancing membrane permeability.

| Parent Compound | Reagents | N-1 Substituent | Resulting Analogue | Reference |

|---|---|---|---|---|

| 5-methoxy-2-methyl-1H-indole-3-acetic acid | 1. NaH, DMF 2. Benzyl chloride | Benzyl | 1-benzyl-5-methoxy-2-methyl-1H-indole-3-acetic acid | researchgate.net |

| 5-methoxy-2-methyl-1H-indole-3-acetic acid | 1. NaH, DMF 2. Decyl bromide | Decyl | 1-(decyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | researchgate.net |

Ring Substitution: The benzene portion of the indole ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. Halogenation, for example, is a common strategy to modulate electronic properties and metabolic stability. Research on other indole-containing scaffolds has shown that positions C-5 and C-6 are common sites for substitution. pnas.org Silylation at the N-1 position and on the carboxylic acid group has also been achieved using reagents like hexamethyldisilazane (B44280) and trimethylsilyl (B98337) chloride (Me3SiCl). researchgate.net

The carboxylic acid group is a primary site for derivatization, most commonly through the formation of esters and amides. These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds.

Amide and Ester Formation: The conversion of the carboxylic acid to an amide is a widely used strategy in medicinal chemistry. This can be accomplished by activating the carboxylic acid with a coupling reagent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or propylphosphonic anhydride (B1165640) (T3P), followed by reaction with a primary or secondary amine. nih.govunmc.edu This approach has been used to synthesize extensive libraries of indole-3-acetamide (B105759) derivatives by coupling indole-3-acetic acid with various substituted anilines. nih.govresearchgate.net This strategy allows for the exploration of a wide chemical space by varying the amine component. Similarly, esterification can be performed under standard conditions to produce methyl or other alkyl esters, which can serve as prodrugs or intermediates for further modification. nih.govnist.gov

| Parent Compound | Coupling Partner | Coupling Reagent | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Indole-3-acetic acid | Substituted anilines | 1,1'-Carbonyldiimidazole (CDI) | N-Aryl acetamide | nih.gov |

| Indole-3-acetic acid | Aminobenzene derivatives | Dicyclohexylcarbodiimide (DCC) | N-Aryl acetamide | researchgate.net |

| 1-benzyl-5-methoxy-2-methyl-1H-indole-3-acetic acid | Glycine ethyl ester | HOBt, DCC | Dipeptide-like amide | researchgate.net |

| Indole-3-acetic acid | 2-Aminophenol | CDI, DMAP | N-(2-hydroxyphenyl) acetamide | rsc.org |

The pyrrolidine ring provides opportunities for introducing stereochemical diversity and exploring three-dimensional pharmacophore space. researchgate.netnih.gov Functionalization of the pyrrolidine ring can influence the molecule's conformation and interaction with biological targets.

Ring Functionalization: Strategies for modifying the pyrrolidine ring often involve the introduction of substituents at the C-2, C-3, or C-4 positions. Recent advances in C-H functionalization allow for the direct arylation of the α-position of pyrrolidines. rsc.org This can be achieved through redox-neutral methods using agents like quinone monoacetal. rsc.org Such modifications can introduce steric bulk or new interaction points. The stereochemistry of substituents on the pyrrolidine ring is crucial, as different stereoisomers can exhibit distinct biological profiles due to different binding modes with enantioselective proteins. researchgate.netnih.gov While specific examples on the this compound scaffold are not detailed in the literature, these general principles of pyrrolidine derivatization are applicable for generating novel analogues. researchgate.netnih.gov

| Modification Strategy | Description | Potential Impact | Reference |

|---|---|---|---|

| α-Arylation | Direct introduction of aryl groups at the C-2 or C-5 position of the pyrrolidine ring via C-H activation. | Introduces steric bulk, modulates lipophilicity, provides new vectors for SAR exploration. | rsc.org |

| Substitution at C-3/C-4 | Introduction of functional groups (e.g., hydroxyl, alkyl) to alter ring puckering and polarity. | Influences molecular conformation and solubility. | nih.gov |

| Stereochemical Control | Synthesis of specific stereoisomers to probe enantioselective interactions with biological targets. | Can lead to improved potency and selectivity. | researchgate.net |

Biological Activities and Mechanistic Investigations of 1h Indol 3 Yl Pyrrolidin 1 Yl Acetic Acid

In Vitro Pharmacological Profiling and Target Engagement Studies

The indole (B1671886) nucleus is a significant scaffold in pharmaceutical science, and its derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govnih.gov The pyrrolidine (B122466) ring is also a common feature in many pharmacologically active compounds. nih.govnih.gov

Derivatives of 1H-indol-3-yl-pyrrolidine have been investigated for their affinity to various receptors, particularly those involved in neurotransmission.

Serotonin (B10506) Receptors: Numerous studies have focused on the interaction of indole-pyrrolidine compounds with serotonin (5-HT) receptors. For instance, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated good affinity for the serotonin transporter (SERT). nih.gov Specifically, compound 11 from this series showed a high affinity for the 5-HT1A receptor (Ki = 128.0 nM). nih.gov Another study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles identified compounds with nanomolar affinity for the h5-HT1D receptor and significant selectivity over the h5-HT1B receptor. nih.gov The introduction of a 1,2,3,6-tetrahydropyridine (B147620) moiety to 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been shown to significantly impact the high affinity for both 5-HT1AR and SERT. uj.edu.pl

Dopamine (B1211576) D2 Receptors: The same series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives also exhibited binding to dopamine D2 receptors. nih.gov Compound 8 , with an OCH3 substituent, displayed the highest affinity for the D2 receptor with a Ki of 13.0 nM. nih.gov The 3-(1H-indol-3-yl)pyrrolidine-2,5-dione portion of the molecule appears to be crucial for this interaction. nih.gov Docking simulations of other indole derivatives have shown that the indole moiety can fit into a deep hydrophobic sub-pocket of the D2 receptor's orthosteric site. nih.gov

Sphingosine-1-Phosphate (S1P) Receptors: (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been identified as potent, direct-acting S1P1 functional antagonists. nih.gov S1P1 receptors are important for lymphocyte trafficking, and their modulation has immunomodulatory effects. nih.gov 2-Aryl(pyrrolidin-4-yl)acetic acids are also known to be potent agonists of S1P receptors. researchgate.net

Table 1: Receptor Binding Affinities of Selected Indole-Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Compound 11 | 5-HT1A | 128.0 nM | nih.gov |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Compound 8 (R = OCH3) | D2 | 13.0 nM | nih.gov |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Compound 4 | SERT | 47.0 nM | nih.gov |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Compound 4f | 5-HT1A | 10.0 nM | uj.edu.pl |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Compound 4f | SERT | 2.8 nM | uj.edu.pl |

The inhibition of aldose reductase, the first enzyme in the polyol pathway, is a key therapeutic strategy for preventing long-term diabetic complications. openmedicinalchemistryjournal.com

Aldose Reductase Inhibition: Certain indole acetic acid derivatives have shown potent inhibitory activity against aldose reductase. For example, [5-(benzyloxy)-1H-indol-1-yl]acetic acid demonstrated submicromolar and low micromolar IC50 values for rat and human aldose reductase, respectively. nih.govresearchgate.net This compound was also found to be selective, with an approximately 50-fold higher selectivity for aldose reductase over the related aldehyde reductase. nih.govresearchgate.net Polyhydroxylated pyrrolidines have also been developed as dual-target inhibitors of α-glucosidase and aldose reductase (ALR2). nih.gov One such derivative showed 57% inhibition against ALR2 in an in vitro model. nih.gov The development of aldose reductase inhibitors is considered a promising approach for managing chronic diabetes complications. nih.gov

Table 2: Aldose Reductase Inhibitory Activity This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC50 | Selectivity (vs. Aldehyde Reductase) | Reference |

|---|---|---|---|---|

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Rat Aldose Reductase | Submicromolar | ~50-fold | nih.govresearchgate.net |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Human Aldose Reductase | Low micromolar | Not specified | nih.govresearchgate.net |

| Polyhydroxylated pyrrolidine derivative | Aldose Reductase (ALR2) | 57% inhibition | Not specified | nih.gov |

The therapeutic effects of indole-pyrrolidine compounds are often rooted in their ability to modulate specific cellular signaling pathways. For example, linagliptin, a compound that can be conceptually related through its heterocyclic nature, has been shown to ameliorate acetic acid-induced colitis by modulating the AMPK/SIRT1/PGC-1α and JAK2/STAT3 signaling pathways. nih.govresearchgate.net This modulation leads to anti-inflammatory effects. nih.govresearchgate.net Another compound, [5-(3-Indol-1-ylpropoxy)-1H-indol-3-yl] acetic acid, a synthetic PPARγ agonist, enhances adipocyte differentiation and stimulates insulin-stimulated glucose uptake in 3T3-L1 cells, suggesting its potential as an anti-diabetic agent through the regulation of PPARγ target gene expression. scialert.net

Preclinical Biological Assessment of 1H-Indol-3-yl(pyrrolidin-1-yl)acetic Acid

Preclinical assessments provide crucial information on the efficacy and potential therapeutic applications of novel compounds.

In vitro studies are fundamental in determining the biological activity of new chemical entities. For instance, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their pharmacological profile, with compounds 11 and 4 emerging as promising candidates for multi-target antidepressant drugs due to their binding affinities. nih.gov In another study, [5-(benzyloxy)-1H-indol-1-yl]acetic acid was shown to significantly inhibit the accumulation of sorbitol in isolated rat lenses in a concentration-dependent manner, demonstrating its efficacy at an organ level. nih.govresearchgate.net

Phenotypic screening allows for the discovery of compounds with desired biological effects without prior knowledge of the specific molecular target. biorxiv.org This approach has revealed a broad spectrum of activities for indole-pyrrolidine compounds.

The pyrrolidine scaffold is versatile and its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov Spirooxindole pyrrolidine-linked indole and imidazole (B134444) hybrids have shown antifungal activity. frontiersin.org Indole alkaloids, a large class of natural products, are known for their cytotoxicity, as well as antibacterial, antifungal, antiplasmodial, and antiviral activities. mdpi.com Furthermore, 3-pyrrolidine-indole derivatives have been identified as selective modulators of 5-HT2 receptors, indicating their potential for treating mental disorders. nih.gov The cytotoxic effects of some spirooxindole-pyrrolidinyl compounds have been evaluated against breast cancer cell lines. nih.gov

Molecular Mechanisms of Action: Ligand-Target Interactions

The biological activity of indole-pyrrolidine derivatives is dictated by their specific interactions with protein targets. The structure-activity relationship (SAR) studies of analogous compounds reveal that the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold serves as a key pharmacophore for interacting with various receptors, particularly within the central nervous system.

Research into these derivatives indicates that modifications to different parts of the molecule significantly influence binding affinity and selectivity. For instance, in one series of compounds, the presence of a three-methylene linker was found to be favorable for binding to the serotonin transporter (SERT). The substitution pattern on the indole ring also plays a critical role; a fluorine substituent on the indole ring of one derivative resulted in a more than five-fold increase in affinity for the 5-HT₁ₐ receptor compared to other compounds in the same series. nih.gov Similarly, an OCH₃ substituent was shown to confer the highest affinity for the D₂ dopamine receptor. nih.gov

Investigations into Multi-Target Modulatory Potential

A significant focus of research on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been their potential as multi-target-directed ligands, particularly for neuropsychiatric disorders like depression. nih.govnih.gov This approach aims to modulate several key proteins involved in disease pathophysiology simultaneously, which can lead to enhanced therapeutic efficacy.

These compounds have been synthesized and evaluated for their binding affinity against a panel of receptors and transporters implicated in the monoamine hypothesis of depression. nih.gov In vitro studies have demonstrated that these derivatives can exhibit high affinity for multiple targets, including serotonin, dopamine, and their respective transporters. researchgate.netresearchgate.net

For example, various synthesized series of these compounds have shown potent affinity for the serotonin 5-HT₁ₐ receptor, with some derivatives displaying inhibition constants (Kᵢ) in the low nanomolar range. nih.govresearchgate.netnih.gov Concurrently, these compounds often possess significant affinity for the D₂ dopamine receptor and the serotonin transporter (SERT). nih.govresearchgate.net This polypharmacological profile, combining 5-HT₁ₐ receptor agonism with SERT inhibition and D₂ receptor modulation, is a sought-after characteristic for developing novel antidepressants with potentially faster onset of action and improved efficacy. researchgate.netresearchgate.net

One derivative, compound 4c from a study, emerged with a promising mixed receptor profile, showing high affinity for 5-HT₁ₐ receptors (Kᵢ = 1.3 nM), D₂ receptors (Kᵢ = 182 nM), and the serotonin transporter (Kᵢ = 64 nM). nih.gov Another lead compound, 11 , displayed high affinity for 5-HT₁ₐ (Kᵢ = 128.0 nM) and D₂ (Kᵢ = 51.0 nM) receptors, as well as for SERT (Kᵢ = 9.2 nM) and the dopamine transporter (DAT) (Kᵢ = 288.0 nM). researchgate.net

The tables below summarize the multi-target binding affinities of representative 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives from various research series.

Table 1: Multi-Target Binding Profile of Selected Indole-Pyrrolidine Derivatives (Series A) Data sourced from studies on potential multi-target antidepressants. researchgate.net

| Compound | 5-HT₁ₐ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) |

| 4 | >1000 | 227.0 | 47.0 | >1000 |

| 11 | 128.0 | 51.0 | 9.2 | 288.0 |

Table 2: Multi-Target Binding Profile of Selected Indole-Pyrrolidine Derivatives (Series B) Data sourced from evaluations of 4-butyl-arylpiperazine derivatives. nih.gov

| Compound | 5-HT₁ₐ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | SERT Kᵢ (nM) |

| 4c | 1.3 | 182 | 64 |

| 4d | 0.4 | >10000 | 1200 |

These investigations highlight the rich polypharmacology of the indole-pyrrolidine scaffold. The ability of a single molecule to interact with multiple, clinically relevant targets underscores the therapeutic potential of this chemical class. The observed multi-target engagement suggests that compounds like this compound could modulate complex signaling networks, offering a sophisticated approach to treating multifaceted diseases.

Structure Activity Relationship Sar Studies of 1h Indol 3 Yl Pyrrolidin 1 Yl Acetic Acid Derivatives

Systematic Modification of the Indole (B1671886) Moiety and its Influence on Biological Activity

The indole ring is a versatile scaffold that offers multiple positions for substitution, allowing for fine-tuning of a molecule's electronic, steric, and lipophilic properties.

The nitrogen atom at the N-1 position of the indole ring is a key site for modification. Its proton can act as a hydrogen bond donor, and it can also be a site for deprotonation or substitution. In the context of indole-3-acetic acid and its derivatives, peroxidase-catalyzed oxidation can lead to the formation of radical cations. These radicals can undergo decarboxylation, but they also compete in a reversible deprotonation from the N-1 position. nih.gov This suggests that the acidity and substitution at N-1 can significantly influence the molecule's metabolic stability and reactivity.

Modifying the carbocyclic portion of the indole ring has been a fruitful strategy for optimizing the biological activity of various indole-based compounds. Studies on different classes of indole derivatives reveal distinct effects based on the position and nature of the substituent.

For a series of 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 selective antagonists, the position of substituents on the indole ring was critical. researchgate.net The research highlighted the following trends:

Position 4: Substitution at this position was found to be the least favorable for activity. researchgate.net

Position 7: Methoxy group substitution at the C-7 position was the most favorable. researchgate.net

Halogenation: Fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. researchgate.net

In another study focusing on bisindole compounds as HIV-1 fusion inhibitors, the linkage point between two indole rings was crucial. While the parent compound had a 6-6' linkage, derivatives with 5-6', 6-5', and 5-5' linkages all showed reduced activity, indicating a strict spatial requirement for optimal interaction with the target. nih.gov Furthermore, research into hydrodenitrogenation (HDN) of indole compounds showed that methyl substituents on the heterocyclic part of the indole (at C-2 or C-3) increased steric hindrance and lowered the conversion rate compared to unsubstituted indole. mdpi.com

These findings collectively underscore the sensitivity of biological targets to the substitution pattern on the indole ring system.

| Position | Substituent Type | Effect on Biological Activity | Compound Class Studied |

|---|---|---|---|

| C-4 | General | Least favorable for activity | CysLT1 Antagonists researchgate.net |

| C-7 | Methoxy | Most favorable for activity | CysLT1 Antagonists researchgate.net |

| General | Fluorine vs. Chlorine | Fluorine substitution led to higher potency | CysLT1 Antagonists researchgate.net |

| C-2 / C-3 | Methyl | Increased steric hindrance, lowering reaction rates | Indole HDN Substrates mdpi.com |

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Targets

The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its three-dimensional structure and the stereocenters that allow for precise spatial arrangement of substituents. nih.gov

The conformation of the pyrrolidine ring, which is often a non-flat "puckered" structure, can be controlled by the choice and stereochemistry of its substituents. nih.gov This conformational control is essential for aligning pharmacophoric elements to fit into a target's binding site.

SAR studies on various pyrrolidine-containing therapeutic agents have revealed key principles:

Stereochemistry: For a series of PPARα/γ dual agonists, the cis-configuration of substituents at the C-3 and C-4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov Similarly, replacing a non-stereochemical group with a cis-3,4-diphenylpyrrolidine moiety was beneficial for the activity of RORγt inverse agonists. nih.gov

Conformational Locking: In a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF₃ substituent on the pyrrolidine ring was shown to favor a pseudo-axial conformation of the acetic acid group at the C-2 position. This specific conformation was identified as the main pharmacophore for GRP40 agonism. nih.gov

These examples demonstrate that both the presence and the spatial orientation of substituents on the pyrrolidine ring are determining factors for pharmacological efficacy. nih.gov

| Target | Modification | Key Finding |

|---|---|---|

| PPARα/γ | Substituents at C-3 and C-4 | cis-Configuration was preferred over trans. nih.gov |

| G-protein coupled receptor 40 (GRP40) | cis-4-CF₃ substituent | Favored a pseudo-axial conformation of the C-2 acetic acid group, which was critical for agonist activity. nih.gov |

| Retinoic acid-related orphan receptor γ (RORγt) | cis-3,4-Diphenyl substitution | Introduction of this stereochemical moiety was beneficial for inverse agonist activity. nih.gov |

Role of the Acetic Acid Moiety in Ligand-Target Interactions

The acetic acid moiety is a common feature in many biologically active molecules, often serving as a critical pharmacophore that engages in key interactions within a protein's active site. Its carboxylic acid group can act as both a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine.

For many inhibitors of the aldo-keto reductase enzyme AKR1C3, the carboxylic acid group is a crucial component. researchgate.net While non-carboxylate inhibitors have been developed, the prevalence of this moiety in active compounds highlights its importance for binding. researchgate.net Similarly, in the development of antagonists for the 5-oxo-ETE receptor, the carboxylic acid was a key structural feature. documentsdelivered.com

Studies on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, a compound which also features an indole and an acid moiety, identified it as a potential modulator of PPARγ. researchgate.netmdpi.com Molecular docking confirmed that this derivative could form stable complexes with biological targets, a process in which the acid group likely plays a significant role in anchoring the ligand. researchgate.netmdpi.com The ability of the acetic acid group to form these directed, high-energy interactions is often essential for achieving high-affinity binding and potent biological activity.

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with a biological target and, consequently, its pharmacological activity. For derivatives of 1H-indol-3-yl(pyrrolidin-1-yl)acetic acid, understanding the spatial orientation of the indole ring, the pyrrolidine moiety, and the acetic acid group is fundamental to elucidating their structure-activity relationship (SAR).

The introduction of a chiral center, as is present in this compound, means the compound can exist as enantiomers. The absolute configuration at this stereocenter can have a profound impact on biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For instance, in studies of related chiral 3-(piperidin-3-yl)-1H-indole derivatives, the separation and characterization of individual enantiomers were crucial for understanding their biological properties. nih.govnih.govmdpi.com The absolute configuration of these enantiomers was determined using techniques like X-ray crystallography. nih.govnih.govmdpi.com Such analyses confirm that the (R) and (S) enantiomers present their respective substituent groups in distinct spatial orientations, leading to differential binding affinities for their targets. mdpi.com While specific SAR data for the individual enantiomers of this compound is not detailed in the provided context, the principles derived from similar structures underscore the importance of stereochemistry. The differential spatial arrangement of the pyrrolidine ring and the acetic acid group relative to the indole scaffold in each enantiomer would be expected to result in distinct interactions with a target binding site.

Development of Pharmacophore Models for this compound Analogues

Pharmacophore modeling is a powerful computational tool in drug discovery used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.com A pharmacophore model serves as a 3D query to identify novel, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide range of biological targets, making it a common core in pharmacophore development. mdpi.comresearchgate.net

The development of a pharmacophore model for analogues of this compound would involve identifying the key chemical features responsible for their biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:

An aromatic ring feature: Representing the indole nucleus.

A hydrogen bond donor: The N-H group of the indole ring.

A hydrogen bond acceptor: The carbonyl oxygen of the acetic acid moiety.

A hydrophobic/aliphatic feature: Corresponding to the pyrrolidine ring.

The relative spatial arrangement of these features would be critical. Ligand-based pharmacophore modeling, which relies on a set of known active molecules, could be employed to develop such a model. dovepress.com This process involves aligning the active compounds and identifying the common chemical features and their spatial relationships. researchgate.net For instance, in the development of pharmacophore models for indeno[1,2-b]indole-type inhibitors, several common chemical features were identified using molecular modeling software. nih.govnih.govresearchgate.net This model was then successfully used to screen compound databases for new potential inhibitors. nih.govnih.gov

The table below outlines the key pharmacophoric features that would be considered in the development of a model for this compound analogues.

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |

| Aromatic Ring | Indole Nucleus | π-π stacking interactions with aromatic residues in the binding site. |

| Hydrogen Bond Donor | Indole N-H | Forms a hydrogen bond with an acceptor group on the target. |

| Hydrogen Bond Acceptor | Carboxylic Acid Oxygen | Forms a hydrogen bond with a donor group on the target. |

| Hydrophobic Group | Pyrrolidine Ring | Engages in hydrophobic interactions within a nonpolar pocket of the target. |

This type of model can guide the design of new analogues by ensuring that proposed modifications retain the essential pharmacophoric features. It also serves as a valuable tool for virtual screening campaigns to identify novel scaffolds that fit the pharmacophore and may possess the desired biological activity. dovepress.comnih.gov

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research on 1h Indol 3 Yl Pyrrolidin 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals, confirming the molecular framework of 1H-indol-3-yl(pyrrolidin-1-yl)acetic acid.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the indole (B1671886) ring, the pyrrolidine (B122466) ring, the methine bridge, and the indole N-H. The aromatic region would contain signals for the four protons on the benzene (B151609) portion of the indole ring (H-4 to H-7), while the proton at the C-2 position of the indole core would also appear in this region. mdpi.com The pyrrolidine ring protons would typically appear as multiplets in the aliphatic region of the spectrum. ipb.pt A key singlet or doublet, depending on coupling, would correspond to the methine proton (CH) situated between the indole C-3, the pyrrolidine nitrogen, and the carboxylic acid group. The N-H proton of the indole ring is expected to be a broad singlet at a lower field. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the eight carbons of the indole ring, the four carbons of the pyrrolidine ring, the methine carbon, and the carbonyl carbon of the carboxylic acid. ipb.pt The chemical shifts of the indole carbons are well-characterized, with C-3 typically appearing at a distinct shift due to its substitution pattern. mdpi.com The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum (typically >170 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~11.0-12.0 (broad s) | - |

| Indole C2-H | ~7.0-7.5 (s) | ~120-125 |

| Indole C4-H | ~7.5-8.0 (d) | ~120-125 |

| Indole C5-H | ~7.0-7.2 (t) | ~118-122 |

| Indole C6-H | ~7.0-7.2 (t) | ~118-122 |

| Indole C7-H | ~7.3-7.6 (d) | ~110-115 |

| Pyrrolidine CH₂ (adjacent to N) | ~2.5-3.5 (m) | ~45-55 |

| Pyrrolidine CH₂ (beta to N) | ~1.7-2.2 (m) | ~22-28 |

| Methine CH | ~4.0-5.0 (s) | ~60-70 |

| Carboxyl COOH | ~10.0-13.0 (broad s) | ~170-180 |

Note: Predicted values are based on typical chemical shifts for indole and pyrrolidine moieties. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the indole aromatic system and map out the adjacent protons within the pyrrolidine ring's puckered structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon atom that has an attached proton, such as the methine CH, the pyrrolidine CH₂ groups, and the aromatic CHs of the indole ring. doi.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net For this compound (molecular formula C₁₄H₁₆N₂O₂), HRMS can determine its exact mass to within a few parts per million. This level of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Exact Mass (Monoisotopic) | 244.1212 g/mol |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

| m/z of [M+H]⁺ | 245.1285 |

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for indole-3-acetic acid derivatives is the loss of the carboxyl group as CO₂ (44 Da), followed by rearrangement. massbank.jp The bond between the methine carbon and the indole ring is also a likely point of cleavage.

A dominant fragmentation pathway would involve the cleavage of the C-N bond, leading to the loss of the pyrrolidine ring as a neutral species (71 Da). researchgate.net The most characteristic fragment would likely arise from the cleavage of the side chain at the C3 position of the indole ring, resulting in a stable indoylmethyl cation or a related structure with an m/z of 130.0657. nist.govmpg.de This fragment is a hallmark of many indole-3-substituted compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Exact Mass) | Proposed Fragment Structure/Loss |

|---|---|

| 245.1285 | [M+H]⁺ (Protonated Molecular Ion) |

| 199.0917 | [M+H - CO₂]⁺ (Loss of carbon dioxide) |

| 174.0968 | [M+H - C₄H₉N]⁺ (Loss of neutral pyrrolidine) |

| 130.0651 | [C₉H₈N]⁺ (Indolylmethyl cation) |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution and MS gives information in the gas phase, X-ray crystallography offers an unparalleled, precise three-dimensional picture of the molecule in the solid state. If suitable single crystals of this compound can be grown, this technique can definitively determine its atomic coordinates, bond lengths, bond angles, and torsion angles. mdpi.com

The resulting crystal structure would reveal the planar geometry of the indole ring system and the specific conformation (e.g., envelope or twist) adopted by the non-planar pyrrolidine ring. researchgate.netmdpi.com Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. Key interactions would likely include hydrogen bonding involving the carboxylic acid group (forming dimers or chains) and the indole N-H proton. researchgate.net These non-covalent interactions are critical in defining the supramolecular architecture of the compound in its solid form. mdpi.com The analysis provides conclusive evidence of the molecule's absolute configuration if it is chiral and crystallized as a single enantiomer. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of pharmaceutical compounds, providing robust methods for the separation, identification, and quantification of a substance and its potential impurities. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) represent the state-of-the-art for ensuring its purity and isolating it from reaction mixtures or degradation products. While specific, published chromatographic methods for this compound are not widely available in scientific literature, methodologies can be effectively developed based on established protocols for structurally related indole derivatives, particularly Indole-3-acetic acid (IAA) and other indole alkaloids. nih.govnih.govrjpharmacognosy.ir

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the purity assessment of non-volatile and thermally sensitive compounds like indole-acetic acid derivatives. The technique relies on the separation of components in a mixture as they are passed through a column packed with a stationary phase, carried by a liquid mobile phase under high pressure.

In the context of analyzing this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), while the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile (B52724)/water. nih.govsielc.commdpi.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute from the column faster, while less polar compounds will be retained longer by the nonpolar stationary phase.

To achieve optimal separation, the mobile phase composition is often modified with an acid, such as acetic acid or formic acid. nih.govacademicjournals.org This suppresses the ionization of the carboxylic acid group in this compound, leading to sharper, more symmetrical peaks and improved retention. Detection is commonly performed using an ultraviolet (UV) detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically around 280 nm. academicjournals.orgmdpi.com For higher sensitivity and specificity, a fluorescence detector can be employed, capitalizing on the natural fluorescence of the indole moiety. nih.govresearchgate.net

Below is an interactive data table summarizing typical starting parameters for the development of an HPLC method for the analysis of indole-acetic acid derivatives, which would be applicable to this compound.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar to nonpolar compounds. C18 provides higher retention for nonpolar compounds, while C8 may offer different selectivity. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid | Commonly used solvent systems for reversed-phase chromatography. The acid modifier improves peak shape for acidic analytes. nih.govacademicjournals.org |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, suitable for simple mixtures. Gradient elution, where the mobile phase composition changes over time, is better for complex samples with a wide range of polarities. mdpi.comoup.com |

| Flow Rate | 0.8 - 1.5 mL/min | A typical flow rate for a standard 4.6 mm ID HPLC column, balancing analysis time and column pressure. mdpi.comacademicjournals.org |

| Column Temperature | Ambient to 45 °C | Elevated temperatures can improve peak efficiency and reduce viscosity, but must be controlled for reproducibility. mdpi.com |

| Detection Wavelength | ~280 nm (UV) | Indole rings exhibit strong UV absorbance around this wavelength. academicjournals.orgmdpi.com |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and the sensitivity of the method. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This advancement allows for significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.

For the analysis of this compound, a UPLC method would offer a significant advantage in terms of throughput and the ability to resolve closely related impurities. The increased peak capacity of UPLC systems provides a more detailed and accurate purity profile of the compound. As with HPLC, a reversed-phase method would be the standard approach. jabonline.inresearchgate.net

A typical UPLC method for an indole derivative would employ a sub-2 µm C18 column with a mobile phase of acetonitrile or methanol mixed with water containing an acid modifier like formic acid. jabonline.inresearchgate.net Due to the smaller particle size and often shorter column lengths, flow rates are generally lower than in HPLC, and the total run time can be reduced to just a few minutes without sacrificing separation efficiency. jabonline.in UPLC is often coupled with mass spectrometry (MS) to provide definitive identification of the main compound and any impurities based on their mass-to-charge ratio, a technique known as UPLC-MS. jabonline.innih.gov

The following interactive data table outlines typical parameters for a UPLC method suitable for the analysis of this compound, based on methods for similar compounds.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm) | Sub-2 µm particles provide high efficiency. Phenyl-Hexyl phases can offer alternative selectivity for aromatic compounds. jabonline.innih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Formic acid is a common MS-compatible modifier that aids in ionization and improves peak shape. jabonline.in |

| Elution Mode | Gradient | Fast gradients are typically used in UPLC to achieve rapid separations. |

| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates are used with smaller internal diameter columns to maintain optimal linear velocity. jabonline.in |

| Column Temperature | 35 - 50 °C | Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates at lower backpressures. |

| Detection | UV (PDA) and/or Mass Spectrometry (MS) | A Photodiode Array (PDA) detector provides spectral information, while MS provides mass information for confident peak identification. jabonline.innih.gov |

| Injection Volume | 1 - 5 µL | Smaller injection volumes are used to prevent column overloading and maintain high efficiency. |

Computational Chemistry and Molecular Modeling Studies of 1h Indol 3 Yl Pyrrolidin 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific studies available that have employed quantum chemical calculations to investigate the electronic structure and reactivity of 1H-indol-3-yl(pyrrolidin-1-yl)acetic acid.

No published research has utilized Density Functional Theory (DFT) to perform geometry optimization or to calculate the electronic properties of this compound. Such calculations would typically provide information on bond lengths, bond angles, and dihedral angles, as well as electronic properties like ionization potential, electron affinity, and chemical hardness.

A corresponding analysis of the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) for this compound has not been reported. This type of analysis is crucial for understanding the regions of a molecule that are prone to electrophilic and nucleophilic attack and for predicting its chemical reactivity.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

There is no information available in the scientific literature regarding molecular docking simulations of this compound with any biological receptor.

Without docking studies, the potential binding modes and key interaction hotspots of this compound with any protein target remain unknown.

Consequently, there are no reported scoring function values or estimations of binding affinity for this compound with any biological target.

In Silico Predictions of ADME-Related Properties (Excluding Clinical Aspects)

Computational methods are invaluable in early drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify potential liabilities before significant investment in synthesis and experimental testing. For this compound, various in silico models can be employed to estimate its pharmacokinetic profile.

These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Such parameters are used by various computational models to predict the compound's behavior in a biological system.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance for ADME |

| Molecular Weight | 258.31 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (octanol/water) | 2.15 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 51.9 Ų | Suggests good potential for oral absorption and cell membrane penetration. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five. |

Note: The values in this table are representative predictions from computational models and may vary between different software and algorithms.

Metabolic Stability Modeling (e.g., Cytochrome P450 interactions)

The metabolic stability of a compound is a critical determinant of its half-life and duration of action. In silico models predict a compound's susceptibility to metabolism primarily by the cytochrome P450 (CYP) family of enzymes, which are responsible for the phase I metabolism of a vast number of drugs.

For this compound, computational models can identify potential sites of metabolism on the molecule. The indole (B1671886) ring, particularly at positions that are not already substituted, and the pyrrolidine (B122466) ring are likely hotspots for oxidative metabolism by CYP enzymes. The acidic side chain may also undergo phase II conjugation reactions.

Table 2: Predicted Cytochrome P450 Interactions for this compound

| CYP Isoform | Predicted Interaction | Potential Metabolic Outcome |

| CYP1A2 | Possible substrate | Hydroxylation of the indole ring. |

| CYP2C9 | Possible substrate/inhibitor | Metabolism of the acidic side chain; potential for drug-drug interactions. nih.gov |

| CYP2C19 | Possible substrate | N-dealkylation or oxidation of the pyrrolidine ring. |

| CYP2D6 | Low probability of interaction | Less likely to be a major metabolic pathway. |

| CYP3A4 | Possible substrate | Oxidation at multiple sites on the indole and pyrrolidine rings. doi.org |

Note: These predictions are based on structural similarity to known CYP substrates and inhibitors and require experimental validation. The accuracy of such in silico predictions can vary. nih.govmdpi.com

Membrane Permeability and Transport Predictions

The ability of a compound to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is crucial for its absorption and distribution. In silico models predict membrane permeability based on factors like lipophilicity, size, and polar surface area.

Computational models suggest that this compound likely has moderate passive membrane permeability. Its carboxylic acid group, which will be ionized at physiological pH, may reduce passive diffusion but could make it a substrate for active transport proteins.

Table 3: Predicted Permeability and Transport Properties of this compound

| Property | Prediction | Implication |

| Caco-2 Permeability | Moderate | Suggests reasonable oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The polar carboxylic acid group may limit passive diffusion into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Possible | May be subject to efflux from cells, affecting distribution and bioavailability. |

| Organic Anion Transporter (OAT) Substrate | Likely | The carboxylic acid moiety suggests potential for active transport by OATs. |

Note: These are generalized predictions and the actual permeability can be influenced by many factors not fully captured by current in silico models.

Virtual Screening and De Novo Design Approaches for Novel this compound Analogues

Computational chemistry offers powerful tools for the discovery of novel analogues of a lead compound like this compound with potentially improved properties.

Virtual Screening involves searching large databases of chemical compounds to identify molecules that are structurally similar to the lead compound or are predicted to have a desired biological activity. For this compound, virtual screening could be used to find analogues with improved metabolic stability or enhanced target-specific activity. This can be achieved through ligand-based virtual screening, which uses the known active compound as a template, or structure-based virtual screening if the biological target is known.

De Novo Design is a computational method for designing novel molecules from scratch. Algorithms can be used to "grow" new molecules within the active site of a target protein or to generate novel scaffolds that maintain the key pharmacophoric features of the lead compound. Starting with the this compound scaffold, de novo design could be employed to explore novel substitutions on the indole or pyrrolidine rings, or to replace these ring systems with bioisosteres that may confer advantageous properties.

Table 4: Strategies for the Design of Novel this compound Analogues

| Design Approach | Strategy | Potential Outcome |

| Virtual Screening | Similarity searching in chemical databases. | Identification of commercially available or synthetically accessible analogues with diverse substitution patterns. |

| Pharmacophore-based screening. | Discovery of compounds with different core structures but similar key features for biological activity. | |

| De Novo Design | Fragment-based growing in a target active site. | Generation of novel molecules with optimized interactions with the biological target. |

| Scaffold hopping and bioisosteric replacement. | Design of new chemical series with improved ADME properties or novel intellectual property. |

Note: Both virtual screening and de novo design are powerful tools to guide the synthesis of new compounds, but their predictions must be validated through experimental testing.

Future Research Directions and Emerging Opportunities for 1h Indol 3 Yl Pyrrolidin 1 Yl Acetic Acid Research

Exploration of Undiscovered Biological Targets and Pathways for Indole-Pyrrolidine Conjugates

The indole (B1671886) nucleus is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. openmedicinalchemistryjournal.comresearchgate.net Similarly, the pyrrolidine (B122466) ring is a versatile scaffold found in many biologically active compounds, contributing to their three-dimensional structure and target interaction. nih.govresearchgate.net The conjugation of these two moieties in 1H-indol-3-yl(pyrrolidin-1-yl)acetic acid suggests a broad, yet largely unexplored, potential for interaction with various biological targets.

Future research should endeavor to screen this compound against a diverse panel of receptors, enzymes, and ion channels to unearth its primary biological targets. Given the prevalence of indole derivatives in targeting protein kinases, topoisomerases, and G-protein coupled receptors (GPCRs), these protein families represent logical starting points for investigation. researchgate.netmdpi.com Furthermore, the structural similarity to auxin (indole-3-acetic acid), a plant growth hormone, hints at potential interactions with plant-based biological systems or unforeseen targets in human pathophysiology. openmedicinalchemistryjournal.com High-throughput screening campaigns, coupled with chemoproteomics and molecular docking studies, will be instrumental in mapping the biological landscape of this intriguing molecule.

Advanced Applications in Chemical Biology and Material Sciences

Beyond its potential therapeutic applications, this compound could serve as a valuable tool in chemical biology and a building block in material sciences. The indole moiety is known for its intrinsic fluorescence, which can be modulated by its chemical environment. ontosight.ai This property could be harnessed to develop fluorescent probes for biological imaging, allowing for the visualization of specific cellular components or processes.

In the realm of material sciences, indole derivatives have been explored for their applications in the development of organic semiconductors, corrosion inhibitors, and copolymers. openmedicinalchemistryjournal.commdpi.com The unique electronic properties of the indole ring, combined with the structural flexibility of the pyrrolidine and the reactivity of the carboxylic acid group, could be exploited to synthesize novel polymers and functional materials with tailored optical, electronic, or mechanical properties.

Development of Highly Selective and Potent Analogues through Rational Design

Once initial biological targets are identified, the principles of rational drug design can be applied to develop analogues of this compound with enhanced potency and selectivity. nih.gov Structure-activity relationship (SAR) studies will be crucial in elucidating the key structural features required for biological activity. nih.gov Computational modeling and molecular docking can guide the strategic modification of the indole, pyrrolidine, and acetic acid components to optimize interactions with the target protein. drugbank.com

For instance, substitutions on the indole ring can modulate lipophilicity and electronic properties, influencing target binding and pharmacokinetic profiles. nih.gov The stereochemistry of the pyrrolidine ring can also be systematically varied to explore its impact on target engagement, as different stereoisomers can exhibit distinct biological profiles. researchgate.net This rational, iterative process of design, synthesis, and biological evaluation holds the promise of transforming this lead compound into a highly optimized therapeutic candidate.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery Pipelines

Addressing Research Gaps in the Fundamental Understanding of this compound's Biological Profile

A significant research gap currently exists in the fundamental understanding of this compound's biological profile. There is a pressing need for foundational research to characterize its physicochemical properties, metabolic stability, and basic toxicological profile. Initial in vitro studies are required to assess its activity across a range of cell lines and to identify preliminary biological targets.

Key research questions that need to be addressed include:

What are the primary molecular targets of this compound?

What are its key structure-activity relationships?

Does it exhibit any promising therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial effects?

What is its basic pharmacokinetic and safety profile?

Answering these fundamental questions will lay the groundwork for more advanced preclinical and clinical development. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to unlock the full potential of this novel chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.